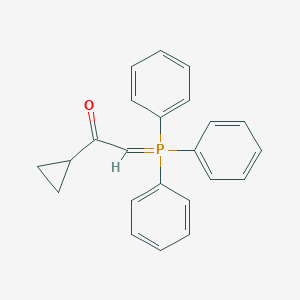

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-2-(triphenyl-λ5-phosphanylidene)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21OP/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXRKHPNPOYGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, a stabilized phosphorus ylide. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the theoretical framework, a detailed two-step synthetic pathway, a complete experimental protocol, and methods for characterization. The synthesis involves the preparation of an α-haloketone intermediate, followed by the formation of a phosphonium salt and subsequent deprotonation to yield the target Wittig reagent. The causality behind experimental choices, safety protocols, and data interpretation are discussed in detail to ensure scientific integrity and reproducibility.

Introduction

This compound (also known as (Cyclopropylcarbonyl)methylenetriphenylphosphorane) is a key synthetic intermediate classified as a stabilized phosphorus ylide, or Wittig reagent.[1][2] Its structure, featuring a cyclopropyl ketone moiety, provides unique reactivity and makes it a valuable building block in organic chemistry. Stabilized ylides are notably less reactive and easier to handle than their non-stabilized counterparts, often existing as air-stable, crystalline solids.[3][4]

This reagent is particularly significant in the construction of complex molecules. For instance, it serves as a crucial reactant in the synthesis of Vitamin D2 derivatives, highlighting its utility in pharmaceutical development.[3] The presence of the cyclopropyl group can impart desirable properties to target molecules, such as metabolic stability.

Compound Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 7691-76-1[1][3] |

| Molecular Formula | C₂₃H₂₁OP[1] |

| Molecular Weight | 344.39 g/mol [1] |

| IUPAC Name | 1-cyclopropyl-2-(triphenyl-λ⁵-phosphanylidene)ethanone[1] |

| Appearance | White Solid[3] |

Part 1: Theoretical Framework - The Chemistry of Stabilized Ylides

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regiocontrol.[2][5] The core of this reaction is the phosphorus ylide, a neutral molecule with adjacent positive and negative charges on phosphorus and carbon, respectively.

An ylide's reactivity is dictated by the substituents on the carbanion. When the carbanion is adjacent to an electron-withdrawing group, such as the carbonyl group in our target molecule, the negative charge is delocalized through resonance. This resonance stabilization has two major consequences:

-

Reduced Reactivity: Stabilized ylides are less nucleophilic and basic than non-stabilized ylides (where the substituent is an alkyl or hydrogen). They react readily with aldehydes but often struggle to react with less electrophilic ketones.[4]

-

Enhanced Stability: They are often isolable as crystalline solids that can be stored under appropriate conditions, simplifying their handling and use in multi-step syntheses.[3][6]

The synthesis of these stabilized ylides typically proceeds under milder conditions than their non-stabilized cousins, reflecting the increased acidity of the α-proton adjacent to the phosphonium group.

Part 2: Synthetic Strategy and Mechanism

The most reliable and common laboratory synthesis for acyl-stabilized phosphoranes, such as this compound, is a two-step process starting from the corresponding ketone.

Overall Synthetic Scheme:

-

α-Bromination: Conversion of cyclopropyl methyl ketone to 2-bromo-1-cyclopropylethanone.

-

Ylide Formation: Reaction of the α-bromoketone with triphenylphosphine to form a phosphonium salt, followed by deprotonation with a mild base to yield the final product.

Step A: Synthesis of 2-Bromo-1-cyclopropylethanone

The synthesis begins with the α-bromination of commercially available cyclopropyl methyl ketone.[7] This electrophilic substitution reaction targets the carbon adjacent to the carbonyl group. While various brominating agents can be used, copper(II) bromide offers a convenient and effective method.

Step B: Synthesis of this compound

This step involves two sequential transformations:

-

Phosphonium Salt Formation: The α-bromoketone intermediate undergoes a nucleophilic substitution (Sɴ2) reaction with triphenylphosphine.[8] The phosphorus atom acts as the nucleophile, displacing the bromide ion and forming a stable triphenylphosphonium salt.

-

Ylide Formation (Deprotonation): The hydrogen on the carbon between the carbonyl group and the positively charged phosphorus is significantly acidic. Therefore, a mild base, such as aqueous sodium hydroxide, is sufficient to deprotonate the phosphonium salt, yielding the neutral, stabilized ylide.[9]

Reaction Mechanism

The mechanism involves the initial Sɴ2 attack followed by an acid-base reaction.

Caption: Reaction mechanism for the synthesis of the target ylide.

Part 3: Detailed Experimental Protocol

This protocol provides a self-validating workflow. Successful isolation of the intermediate phosphonium salt before proceeding to the final deprotonation step ensures the integrity of the process.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS | Hazards |

| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | 765-43-5[7] | Flammable, Irritant |

| Copper(II) Bromide | CuBr₂ | 223.35 | 7789-45-9 | Corrosive, Irritant |

| Chloroform | CHCl₃ | 119.38 | 67-66-3 | Toxic, Carcinogen |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 603-35-0 | Irritant, Sensitizer |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Toxic |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen |

Step-by-Step Procedure

Part A: Synthesis of 2-Bromo-1-cyclopropylethanone

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To the flask, add copper(II) bromide (44.7 g, 0.2 mol).

-

Add a solvent mixture of chloroform (50 mL) and ethyl acetate (50 mL).

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add cyclopropyl methyl ketone (8.41 g, 0.1 mol) to the refluxing mixture over 15 minutes.

-

Continue refluxing for 2-3 hours. The reaction progress can be monitored by TLC. The disappearance of the black CuBr₂ and the formation of white CuBr indicates the reaction is proceeding.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper(I) bromide precipitate. Wash the solid with ethyl acetate.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-cyclopropylethanone. This product is often used in the next step without further purification. Caution: α-haloketones are potent lachrymators and should be handled in a well-ventilated fume hood.

Part B: Synthesis of this compound

-

Phosphonium Salt Formation:

-

In a round-bottom flask, dissolve triphenylphosphine (26.2 g, 0.1 mol) in 100 mL of toluene.

-

Add the crude 2-bromo-1-cyclopropylethanone (from Part A) to the solution.

-

Heat the mixture to reflux for 4-6 hours. The phosphonium salt will precipitate as a white solid.

-

Cool the mixture to room temperature and collect the solid by filtration.

-

Wash the solid with cold toluene and then diethyl ether to remove any unreacted starting materials.

-

Dry the white solid, (cyclopropylcarbonyl)methyltriphenylphosphonium bromide, under vacuum.

-

-

Ylide Formation:

-

Suspend the dried phosphonium salt (0.1 mol) in 150 mL of dichloromethane.

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

While vigorously stirring the phosphonium salt suspension, slowly add the NaOH solution until the mixture becomes basic (check with pH paper).

-

Continue stirring for 30 minutes at room temperature. The solid will dissolve as the ylide forms and partitions into the organic layer.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the dichloromethane layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.[3]

-

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Part 4: Characterization and Data Analysis

The final product should be characterized to confirm its structure and assess its purity.

-

Appearance: White crystalline solid.[3]

-

Storage: Store at 2-8°C, protected from light, under a nitrogen atmosphere.[3][6]

-

Solubility: Soluble in dichloromethane and ethyl acetate.[3]

Expected Spectroscopic Data:

-

Infrared (IR) Spectroscopy:

-

A characteristic C=O stretching frequency is expected. Due to resonance stabilization, this band will be shifted to a lower wavenumber (typically 1600-1650 cm⁻¹) compared to a normal ketone (around 1715 cm⁻¹).

-

Bands corresponding to C-H bonds of the cyclopropyl and phenyl groups, and P-Ph bonds will also be present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Multiplets in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the fifteen protons of the three phenyl groups.

-

A characteristic signal for the single ylidic proton (CH=P), which will be coupled to the ³¹P nucleus. Its chemical shift will be downfield.

-

Multiplets in the upfield region (approx. 0.5-1.5 ppm) for the protons of the cyclopropyl ring.

-

-

¹³C NMR:

-

Signals for the phenyl carbons.

-

A signal for the carbonyl carbon (C=O).

-

A key signal for the ylidic carbon (C=P), which will show a large coupling constant with the ³¹P nucleus.

-

Signals for the carbons of the cyclopropyl ring.

-

-

³¹P NMR:

-

A single peak in the expected range for a phosphorus ylide, confirming the presence of the P=C bond.

-

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 344.39.

Part 5: Safety and Handling

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

-

Ventilation: All steps should be performed in a well-ventilated chemical fume hood.

-

Reagent Handling:

-

2-Bromo-1-cyclopropylethanone: This intermediate is a lachrymator and skin irritant. Avoid inhalation and skin contact.

-

Solvents: Toluene, dichloromethane, and chloroform are toxic and/or carcinogenic. Handle with care to avoid inhalation and exposure.

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

This guide outlines a robust and reliable method for the synthesis of this compound. By following the detailed two-step protocol, which proceeds through a stable and isolable phosphonium salt intermediate, researchers can effectively produce this valuable stabilized Wittig reagent. The provided framework for synthesis, purification, and characterization ensures a high degree of scientific integrity and provides a solid foundation for its application in advanced organic synthesis.

References

-

cyclopropylacetylene - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Supporting information. Royal Society of Chemistry. [Link]

-

Cyclopropylacetyl chloride. LookChem. [Link]

-

Ethanone, 1-(2-methylcyclopropyl)-2-(triphenylphosphoranylidene)-, trans-(.+.)-. SpectraBase. [Link]

-

This compound | C23H21OP | CID 13917657. PubChem. [Link]

- US6297410B1 - Process for the preparation of cyclopropylacetylene.

-

Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

This compound. Ivy Fine Chemicals. [Link]

-

Cyclopropylacetyl chloride. MySkinRecipes. [Link]

-

Ethanone, 1-cyclopropyl-. NIST WebBook. [Link]

-

Wittig Reaction Lab. Web Pages. [Link]

Sources

- 1. This compound | C23H21OP | CID 13917657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound CAS#: 7691-76-1 [m.chemicalbook.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

Preparation of Cyclopropylcarbonylmethylenetriphenylphosphorane: A Guide to Synthesis, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclopropylcarbonylmethylenetriphenylphosphorane, a stabilized phosphorus ylide of significant interest in organic synthesis and medicinal chemistry. The document delves into the underlying principles of the Wittig reaction, detailing the two-primary-step synthesis involving the formation of a phosphonium salt followed by deprotonation to yield the target phosphorane. We explore the causality behind experimental choices, from reagent selection to reaction conditions, and provide detailed, field-proven protocols for each synthetic stage. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to confidently prepare and characterize this valuable synthetic intermediate.

Introduction: The Strategic Value of a Stabilized Ylide

The Wittig reaction stands as a cornerstone of organic synthesis, offering a powerful and reliable method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide (or phosphorane) with an aldehyde or ketone.[1][2] A key advantage of this transformation is the precise control it offers over the location of the newly formed double bond, a feature that contrasts sharply with the mixtures often generated by alternative methods like alcohol dehydration.[1]

The subject of this guide, cyclopropylcarbonylmethylenetriphenylphosphorane, is a specific type of Wittig reagent known as a "stabilized ylide." The stability is conferred by the carbonyl group adjacent to the carbanion, which delocalizes the negative charge through resonance. This stabilization has profound implications for the reagent's handling, reactivity, and the stereochemical outcome of its subsequent reactions, typically favoring the formation of (E)-alkenes.[3] The presence of the cyclopropyl motif further enhances its utility, as this strained ring system is a prevalent feature in numerous biologically active molecules, contributing to conformational rigidity and metabolic stability.

This guide will systematically detail the preparation of this reagent, following the logical workflow from precursor materials to the final, characterized product.

Caption: Overall Synthetic Workflow

Synthesis of the Phosphonium Salt Precursor

The first stage in preparing the phosphorane is the synthesis of its phosphonium salt precursor via a bimolecular nucleophilic substitution (SN2) reaction.[4] This involves the reaction of triphenylphosphine with an appropriate α-halocyclopropyl methyl ketone.

Mechanistic Rationale and Reagent Selection

-

Nucleophile: Triphenylphosphine (PPh₃) is an ideal nucleophile for this reaction. It is a commercially available, air-stable solid. Its three phenyl groups provide significant steric bulk, which, while slowing the reaction slightly compared to trialkylphosphines, prevents common side reactions like over-alkylation. More importantly, the phosphorus atom is a soft nucleophile, showing a high affinity for the soft electrophilic carbon of the alkyl halide.

-

Electrophile: The choice of electrophile is typically 2-bromo-1-cyclopropylethanone or 2-chloro-1-cyclopropylethanone. Bromo derivatives are generally more reactive than their chloro counterparts, leading to faster reaction times or allowing for milder conditions.

-

Solvent: The reaction is typically performed in a polar aprotic solvent such as acetonitrile or toluene. The choice of solvent is a balance; it must be able to dissolve the starting materials but should also facilitate the precipitation of the resulting phosphonium salt, which is often a crystalline solid, thereby simplifying its isolation.

Caption: S(N)2 Formation of the Phosphonium Salt

Experimental Protocol: (2-Cyclopropyl-2-oxoethyl)triphenylphosphonium bromide

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 2-Bromo-1-cyclopropylethanone | 163.02 | 50.0 | 8.15 g | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 52.5 | 13.77 g | 1.05 |

| Toluene, anhydrous | 92.14 | - | 250 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (13.77 g, 52.5 mmol).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (250 mL) to the flask and stir until the triphenylphosphine is fully dissolved.

-

Add 2-bromo-1-cyclopropylethanone (8.15 g, 50.0 mmol) to the solution via syringe.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the triphenylphosphine spot.

-

As the reaction proceeds, the phosphonium salt product will precipitate out of the solution as a white solid.

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold toluene (2 x 50 mL) and then with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Dry the resulting white crystalline solid under high vacuum to a constant weight. The expected yield is typically >90%.

Generation of the Phosphorane (Ylide)

The second critical step is the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom. The acidity of this proton is significantly increased by the adjacent positively charged phosphorus and the electron-withdrawing carbonyl group.

The Critical Choice of Base

The generation of a phosphorus ylide requires a base strong enough to abstract the α-proton.[1]

-

Non-Stabilized Ylides: For ylides without an adjacent electron-withdrawing group (e.g., methylenetriphenylphosphorane), very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are mandatory. These reactions must be conducted under strictly anhydrous and inert conditions.[4]

-

Stabilized Ylides: For stabilized ylides like cyclopropylcarbonylmethylenetriphenylphosphorane, the required basicity is much lower. The pKa of the α-proton is significantly reduced by the resonance stabilization offered by the carbonyl group. Consequently, milder bases can be employed. This is a significant practical advantage, enhancing the safety and simplicity of the procedure. Bases such as sodium hydroxide or potassium carbonate in a biphasic system (e.g., toluene/water) can be effective, as demonstrated in related preparations.[5] This avoids the need to handle pyrophoric organolithium reagents.

Caption: Ylide Generation and Resonance Stabilization

Experimental Protocol: Cyclopropylcarbonylmethylenetriphenylphosphorane

This protocol utilizes a mild, biphasic system, which is suitable for a stabilized ylide and offers operational simplicity.

Procedure:

-

Add the prepared (2-cyclopropyl-2-oxoethyl)triphenylphosphonium bromide (e.g., 21.25 g, 50.0 mmol) and 200 mL of toluene to a 500 mL flask equipped with a mechanical stirrer.

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (e.g., 8 g of NaOH in 72 mL of water).

-

Add the aqueous NaOH solution to the phosphonium salt suspension in toluene.

-

Stir the biphasic mixture vigorously at room temperature for 2-3 hours. The ylide will preferentially move into the organic layer, which may develop a characteristic yellow color.

-

Monitor the reaction by taking a small sample of the organic layer, spotting it on a TLC plate, and observing the disappearance of the polar phosphonium salt spot (which stays at the baseline) and the appearance of the higher Rƒ ylide product.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the upper organic (toluene) layer. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual base and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure phosphorane as a crystalline solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized cyclopropylcarbonylmethylenetriphenylphosphorane.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Expected Spectroscopic Data:

| Technique | Key Features and Expected Values |

| ¹H NMR | - Cyclopropyl protons: Complex multiplets in the upfield region (approx. 0.5-1.5 ppm).- Methine proton (P=CH): A characteristic doublet due to coupling with phosphorus (³¹P), typically found in the region of 2.5-4.0 ppm. The coupling constant (JP-H) is a key diagnostic feature.- Phenyl protons: Multiplets in the aromatic region (approx. 7.4-7.8 ppm). |

| ¹³C NMR | - Cyclopropyl carbons: Signals in the aliphatic region (< 20 ppm).- Carbonyl carbon (C=O): A signal in the downfield region (> 190 ppm).- Ylide carbon (P=C): A diagnostic doublet due to coupling with ³¹P, often found between 30-60 ppm.- Phenyl carbons: Multiple signals in the aromatic region (120-140 ppm), including a signal for the ipso-carbon showing a large P-C coupling constant. |

| ³¹P NMR | A single peak, typically in the range of +15 to +25 ppm (relative to 85% H₃PO₄), confirming the pentavalent phosphorus environment. |

| FT-IR | - Carbonyl stretch (C=O): A strong absorption band around 1600-1650 cm⁻¹. The frequency is lower than a typical ketone due to conjugation in the ylide system.- Phosphorus-carbon stretch (P=C): A characteristic band in the fingerprint region. |

| Mass Spec (ESI+) | The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. |

Summary and Outlook

The preparation of cyclopropylcarbonylmethylenetriphenylphosphorane is a robust and reproducible two-stage process. The synthesis of the phosphonium salt precursor is a straightforward SN2 reaction, while the generation of the final ylide is simplified by the stabilizing effect of the adjacent carbonyl group, which permits the use of mild and convenient bases. The resulting stabilized ylide is a valuable reagent, often isolable as a crystalline solid, that serves as a key building block for introducing the cyclopropyl-enone moiety into more complex molecular architectures—a structural motif frequently pursued in modern drug discovery programs.

References

-

ACS Central Science. (2021). Phosphorus-Based Catalysis. Available at: [Link]

-

ResearchGate. (2019). Synthesis of MCP from Cyclopropyltriphenylphosphoninm Br (wittig reaction), how to assure the complete conversion of salt to ylide intermediate? Available at: [Link]

- Google Patents. (2011). Purification and preparation of phosphorus-containing compounds.

-

Royal Society of Chemistry. (2018). Phosphines: preparation, reactivity and applications. Available at: [Link]

-

Royal Society of Chemistry. (2019). Phosphines: preparation, reactivity and applications. Available at: [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

-

PubMed. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

-

Organic Syntheses. (n.d.). Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). A Direct Synthesis of P-Chiral Phosphine−Boranes via Dynamic Resolution of Lithiated Racemic tert-Butylphenylphosphine−Borane with (−)-Sparteine. Available at: [Link]

-

MDPI. (n.d.). Progress in the Field of Cyclophosphazenes: Preparation, Properties, and Applications. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosphate mimic. Available at: [Link]

-

Max-Planck-Institut für Kohlenforschung. (n.d.). NMR-Based Structure Characterization. Available at: [Link]

- Google Patents. (n.d.). Preparation method of (carbethoxyethylidene)triphenylphosphorane.

-

MDPI. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Available at: [Link]

-

ResearchGate. (2025). Synthetic Applications of Triphenylphosphine. Available at: [Link]

-

MDPI. (n.d.). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Available at: [Link]

-

ResearchGate. (2021). Synthetic Applications of Cyclopropene and Cyclopropenone: Recent Progress and Developments. Available at: [Link]

-

MDPI. (n.d.). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. Available at: [Link]

-

National Institutes of Health. (2022). Synthesis and potential applications of cyclodextrin-based metal–organic frameworks: a review. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN103910759A - Preparation method of (carbethoxyethylidene)triphenylphosphorane - Google Patents [patents.google.com]

- 6. NMR-Based Structure Characterization [kofo.mpg.de]

An In-Depth Technical Guide to 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone (CAS: 7691-76-1): A Keystone Reagent in Modern Organic Synthesis

This guide provides an in-depth technical overview of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, a stabilized phosphorus ylide that has emerged as a valuable reagent in contemporary organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, reactivity, and notable applications, grounding theoretical principles in practical, field-proven insights.

Introduction: The Strategic Value of a Stabilized Ylide

This compound, also known as cyclopropylcarbonylmethylenetriphenylphosphorane, is a crystalline solid at room temperature. Its strategic importance in organic synthesis stems from its identity as a stabilized Wittig reagent. The presence of the carbonyl group adjacent to the ylidic carbon delocalizes the negative charge, rendering the reagent less reactive and more selective than its non-stabilized counterparts. This characteristic is pivotal in controlling the stereochemical outcome of olefination reactions, predominantly favoring the formation of (E)-alkenes.[1][2] The incorporation of a cyclopropyl moiety further enhances its utility, introducing a strained ring system that is a common motif in many biologically active molecules.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective application and characterization in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 7691-76-1 | [3] |

| Molecular Formula | C₂₃H₂₁OP | [3] |

| Molecular Weight | 344.39 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 193-195 °C | [5] |

| Solubility | Soluble in dichloromethane, chloroform, and tetrahydrofuran. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.70-7.40 (m, 15H, PPh₃), 3.50 (d, J = 24 Hz, 1H, P=CH), 1.80-1.70 (m, 1H, cyclopropyl-CH), 1.00-0.80 (m, 4H, cyclopropyl-CH₂). (Predicted, based on analogous structures and spectral data of precursors)

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 195.0 (C=O), 133.5 (d, J = 10 Hz, ipso-C of PPh₃), 132.0 (d, J = 10 Hz, ortho-C of PPh₃), 129.0 (d, J = 12 Hz, meta-C of PPh₃), 128.5 (d, J = 85 Hz, para-C of PPh₃), 45.0 (d, J = 125 Hz, P=C), 15.0 (cyclopropyl-CH), 10.0 (cyclopropyl-CH₂). (Predicted, based on analogous structures and spectral data of precursors)

-

³¹P NMR (CDCl₃, 162 MHz) δ (ppm): ~20.0. (Predicted)

-

IR (KBr, cm⁻¹): 3050 (Ar-H), 2980 (C-H), 1620 (C=O, conjugated), 1435 (P-Ph), 1100 (P-Ph). (Predicted)

-

Mass Spectrometry (ESI+): m/z 345.14 [M+H]⁺.

Synthesis of this compound: A Validated Protocol

The synthesis of this ylide is a two-step process, commencing with the preparation of the corresponding α-bromo ketone, followed by its reaction with triphenylphosphine.

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone

The α-bromination of cyclopropyl methyl ketone is the most direct route to this key intermediate.[4][6] The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol.

-

Cool the solution to -5 °C using an ice-salt bath.

-

Slowly add a solution of bromine (1.0 eq) in methanol via the dropping funnel, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding water and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 2-bromo-1-cyclopropylethanone as a pale yellow oil, which can be used in the next step without further purification.[4]

Step 2: Formation of the Phosphorus Ylide

The ylide is generated by the reaction of the α-bromo ketone with triphenylphosphine. This reaction proceeds via an Sɴ2 mechanism to form a phosphonium salt, which is then deprotonated in situ or in a subsequent step to yield the stabilized ylide.[7][8]

Experimental Protocol:

-

To a solution of 2-bromo-1-cyclopropylethanone (1.0 eq) in toluene, add triphenylphosphine (1.05 eq).

-

Heat the mixture to reflux for 4-6 hours, during which a white precipitate of the phosphonium salt will form.

-

Cool the reaction mixture to room temperature and collect the phosphonium salt by filtration.

-

Wash the salt with cold toluene and dry under vacuum.

-

To generate the ylide, suspend the phosphonium salt in dichloromethane and add a mild base such as aqueous sodium carbonate or triethylamine.

-

Stir the biphasic mixture vigorously until the salt dissolves.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound as a solid.

Reactivity and Mechanistic Insights: The Wittig Reaction

The cornerstone of this reagent's utility is the Wittig reaction, a powerful method for the synthesis of alkenes from carbonyl compounds.[2]

The Mechanism of the Wittig Reaction

The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9]

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | C23H21OP | CID 13917657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. benchchem.com [benchchem.com]

- 7. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, a stabilized phosphorus ylide of significant interest in organic synthesis. The document details the compound's structural features, spectroscopic signature, and reactivity, with a particular focus on its role in the Wittig reaction. A detailed, validated experimental protocol for its synthesis is provided, alongside insights into its applications, particularly in the synthesis of complex molecules like Vitamin D2 derivatives. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the utility of this versatile reagent.

Introduction

This compound, also known as cyclopropylcarbonylmethylenetriphenylphosphorane, is a crystalline solid that belongs to the class of stabilized phosphorus ylides. Its unique molecular architecture, featuring a cyclopropyl ketone moiety adjacent to a triphenylphosphoranylidene group, imparts a balance of stability and reactivity that makes it a valuable tool for the construction of complex organic molecules. The presence of the electron-withdrawing cyclopropylcarbonyl group stabilizes the ylide, rendering it less reactive than non-stabilized ylides and influencing the stereochemical outcome of its reactions. This guide will delve into the core characteristics of this reagent, providing a detailed exploration of its synthesis, properties, and applications.

Molecular Structure and Identification

The structural integrity and identity of this compound are established through its unique identifiers and molecular formula.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 7691-76-1 | [1][2] |

| Molecular Formula | C23H21OP | [1][3] |

| Molecular Weight | 344.39 g/mol | [1][2] |

| IUPAC Name | 1-cyclopropyl-2-(triphenyl-λ5-phosphanylidene)ethanone | [3] |

| Synonyms | Cyclopropylcarbonylmethylenetriphenylphosphorane, [(Cyclopropylcarbonyl)methylene]triphenylphosporane | [4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

Physical Properties

This ylide is typically a white solid under standard conditions.[4] Key physical parameters are summarized below.

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White Solid | [4] |

| Boiling Point (Predicted) | 511.5 ± 33.0 °C | [1] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [1] |

| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [1] |

Chemical Properties and Reactivity

As a stabilized ylide, the reactivity of this compound is primarily centered around the nucleophilic carbon of the ylide.

-

The Wittig Reaction: This compound is a classic Wittig reagent, reacting with aldehydes and ketones to form alkenes.[5][6] The electron-withdrawing nature of the adjacent cyclopropylcarbonyl group classifies it as a "stabilized ylide." This stabilization has a significant impact on the stereoselectivity of the Wittig reaction, generally favoring the formation of the (E)-alkene isomer.[7]

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide carbon on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

-

Stability: The resonance stabilization provided by the carbonyl group makes this ylide more stable and less reactive than its non-stabilized counterparts (e.g., alkylidenephosphoranes). This increased stability allows for easier handling and storage.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triphenylphosphine group (multiplets in the aromatic region, typically ~7.4-7.8 ppm). The methine proton of the ylide (P=CH) would likely appear as a doublet due to coupling with the phosphorus atom. The protons of the cyclopropyl ring will exhibit complex splitting patterns in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the ylide carbon (which will exhibit coupling to the phosphorus atom), the carbons of the cyclopropyl ring, and the aromatic carbons of the triphenylphosphine group. Data for a closely related compound, Ethanone, 1-(2-methylcyclopropyl)-2-(triphenylphosphoranylidene)-, trans-(.+-.)-, suggests that the ylide carbon signal would be significantly influenced by the phosphorus atom.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorptions corresponding to the carbonyl group (C=O stretch), typically in the region of 1600-1650 cm⁻¹, which is lower than a typical ketone due to conjugation with the ylide. Other significant peaks would include those for the C-H bonds of the aromatic and cyclopropyl groups, and P-Ph bonds. The IR spectrum of a similar compound, 1-Phenyl-2-(triphenylphosphoranylidene)ethanone, shows a strong carbonyl peak in this region.[9]

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (344.39 g/mol ).[1][3] Fragmentation patterns would likely involve cleavage of the cyclopropyl group, loss of carbon monoxide from the ketone, and fragmentation of the triphenylphosphine moiety.

Experimental Protocols: Synthesis of this compound

The synthesis of this ylide typically follows the general two-step procedure for preparing phosphonium ylides: formation of a phosphonium salt followed by deprotonation.[10]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of stabilized phosphorus ylides.[10][11]

Step 1: Synthesis of (Cyclopropylcarbonylmethyl)triphenylphosphonium bromide

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution, add bromomethyl cyclopropyl ketone (1.0 equivalent) dropwise at room temperature. The synthesis of bromomethyl cyclopropyl ketone can be achieved by the bromination of cyclopropyl methyl ketone.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

-

Isolation: After cooling to room temperature, collect the white precipitate by vacuum filtration. Wash the solid with cold toluene and then diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting (cyclopropylcarbonylmethyl)triphenylphosphonium bromide under vacuum to a constant weight.

Step 2: Synthesis of this compound

-

Dissolution of Phosphonium Salt: Suspend the dried phosphonium salt in dichloromethane in an Erlenmeyer flask.

-

Deprotonation: To the stirred suspension, add an aqueous solution of sodium hydroxide (e.g., 2M) dropwise until the solid dissolves and the solution becomes clear or slightly yellow. The deprotonation of the acidic proton alpha to both the phosphorus and carbonyl groups occurs.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with additional portions of dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Applications in Organic Synthesis

The primary application of this compound is as a key reagent in the Wittig olefination reaction to introduce a cyclopropyl-propenone moiety into a molecule.

-

Pharmaceutical Synthesis: This ylide is a crucial building block in the synthesis of various pharmaceutical compounds. It has been specifically noted as a reactant in the preparation of Vitamin D2 derivatives.[1] The incorporation of the cyclopropyl group can enhance the metabolic stability and biological activity of drug candidates.

Conclusion

This compound is a stable and versatile Wittig reagent with significant utility in organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an invaluable tool for the stereoselective synthesis of (E)-alkenes bearing a cyclopropyl ketone functionality. The detailed synthetic protocol provided in this guide offers a reliable method for its preparation, enabling researchers to leverage its synthetic potential in the development of novel and complex molecules for pharmaceutical and other applications.

References

-

SpectraBase. Ethanone, 1-(2-methylcyclopropyl)-2-(triphenylphosphoranylidene)-, trans-(.+-.)- - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 1-Phenyl-2-(triphenylphosphoranylidene)ethanone. [Link]

-

J&K Scientific LLC. Wittig Reaction. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

NIST WebBook. Ethanone, 1-cyclopropyl-. [Link]

-

NIST WebBook. Ethanone, 1-cyclopropyl-. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

PMC. A Three-Step Route to a Tricyclic Steroid Precursor. [Link]

-

protocols.io. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Master Organic Chemistry. Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]

-

protocols.io. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]

-

Wikipedia. Wittig reaction. [Link]

-

PMC. A Three-Step Route to a Tricyclic Steroid Precursor. [Link]

Sources

- 1. This compound CAS#: 7691-76-1 [m.chemicalbook.com]

- 2. This compound | 7691-76-1 [chemicalbook.com]

- 3. This compound | C23H21OP | CID 13917657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7691-76-1 Cas No. | 1-Cyclopropyl-2-(triphenylphosphoranylidene)ethan-1-one | Apollo [store.apolloscientific.co.uk]

- 5. orgosolver.com [orgosolver.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-Phenyl-2-(triphenylphosphoranylidene)ethanone | C26H21OP | CID 70073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. A Three-Step Route to a Tricyclic Steroid Precursor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Cyclopropyl-Substituted Phosphorus Ylides

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is a highly valuable structural motif in modern medicinal chemistry.[1] Its unique three-membered ring structure imparts distinct electronic and conformational properties to molecules, often leading to enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles.[1] The synthesis of these crucial building blocks frequently relies on the Wittig reaction, which employs phosphorus ylides to form carbon-carbon double bonds with exceptional control.[2] Cyclopropyl-substituted phosphorus ylides are the key reagents for introducing the cyclopropylidene moiety.

However, the very features that make these ylides powerful synthetic tools—high charge density on the ylidic carbon and inherent reactivity—also render them susceptible to degradation. This guide provides an in-depth examination of the factors governing the stability of cyclopropyl-substituted phosphorus ylides and offers field-proven protocols for their proper handling and storage to ensure reagent integrity and experimental reproducibility.

Chapter 1: Fundamental Principles of Ylide Stability

A phosphorus ylide is a neutral, dipolar species characterized by a negatively charged carbon adjacent to a positively charged phosphonium center.[2][3] The stability of these reagents is a spectrum, broadly categorized as "stabilized" and "non-stabilized."

-

Stabilized Ylides: These ylides feature an electron-withdrawing group (e.g., ester, ketone) on the carbanion, which delocalizes the negative charge through resonance. This increased stability makes them less reactive, often isolable as crystalline solids, and generally tolerant of ambient conditions for short periods.[4][5]

-

Non-stabilized Ylides: Lacking such a group, these ylides (e.g., with alkyl substituents on the carbanion) have a localized, highly reactive negative charge. They are potent bases and nucleophiles, extremely sensitive to air and moisture, and typically generated and used in situ at low temperatures.[6]

Cyclopropyl-substituted ylides, without additional stabilizing groups, fall into the non-stabilized or semi-stabilized category. Their stability is therefore a critical concern.

Chapter 2: The Cyclopropyl Group's Unique Influence on Stability

The cyclopropyl ring introduces unique electronic and steric factors that modulate the ylide's stability.

Electronic Effects: The carbon-carbon bonds within a cyclopropane ring possess significant p-orbital character, allowing the ring to engage in conjugation with adjacent π-systems or p-orbitals.[1][7] This property allows the cyclopropyl group to act as a π-electron donor, which can influence the stability of the adjacent ylidic carbon.[7] While generally considered a weak effect compared to traditional resonance-stabilizing groups, this electronic contribution cannot be disregarded.

Steric Effects: The steric bulk at the phosphorus atom (typically triphenylphosphine) and on the cyclopropyl ring itself plays a crucial role. Bulky substituents can kinetically hinder the approach of atmospheric oxygen and water, thereby slowing decomposition.[8]

Ring Strain: The inherent angle strain of the cyclopropane ring (bond angles of ~60°) makes it susceptible to ring-opening reactions under certain conditions.[1] While the ylide itself is generally stable against spontaneous ring-opening, this strain can influence the pathways of thermal or chemical decomposition.

Chapter 3: Common Decomposition Pathways and Mechanisms

The high reactivity of non-stabilized cyclopropyl phosphorus ylides makes them vulnerable to several common decomposition pathways. Understanding these mechanisms is essential for implementing effective handling and storage strategies.

Hydrolysis

Phosphorus ylides are strong bases and react readily with protic sources, including atmospheric moisture.[2][3] The ylidic carbanion rapidly abstracts a proton from water, leading to the formation of a phosphonium hydroxide, which quickly decomposes to triphenylphosphine oxide and the corresponding hydrocarbon (methylcyclopropane). This process irreversibly consumes the active reagent.[2]

Oxidation

Exposure to atmospheric oxygen leads to the oxidation of the ylide. This complex radical or concerted process ultimately yields the corresponding ketone (cyclobutanone, via rearrangement) and triphenylphosphine oxide, depleting the desired reagent.

Chapter 4: Protocols for Handling, Storage, and Quality Control

Strict adherence to inert atmosphere techniques is non-negotiable for preserving the integrity of cyclopropyl phosphorus ylides.

Essential Equipment and Glassware Preparation

-

Inert Atmosphere: All manipulations should be performed in a glovebox or using a Schlenk line with a high-purity inert gas supply (argon is preferred over nitrogen due to its higher density).[9]

-

Glassware: All glassware must be scrupulously dried in an oven (e.g., 140°C for at least 4 hours) and cooled under vacuum or a stream of inert gas immediately before use.[10] Adsorbed moisture on glass surfaces is a primary source of decomposition.[10]

-

Syringes and Needles: Syringes should be oven-dried and cooled in a desiccator. Before use, flush the syringe and needle assembly multiple times with inert gas.[11]

Experimental Workflow: Transfer and Use

The following workflow outlines the standard procedure for transferring an ylide solution from a storage vessel to a reaction flask.

Recommended Storage Conditions

-

Solvent Choice: Store ylides as solutions in anhydrous, non-protic solvents such as tetrahydrofuran (THF) or toluene. Avoid halogenated solvents, which can react with ylides.

-

Temperature: For long-term storage, maintain temperatures at or below -20°C. A laboratory freezer is adequate. Low temperatures significantly reduce the rate of thermal decomposition and reactions with trace impurities.

-

Containers: Use purpose-built glassware with high-integrity seals, such as Schlenk flasks or Sure/Seal™ bottles.[10][11] These containers feature septa that allow for reagent transfer via syringe without exposing the bulk material to the atmosphere.[12] When piercing a septum, use a fresh needle each time and pierce in a new location if possible to maintain the integrity of the seal for long-term storage.[9]

Monitoring for Decomposition with ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) is the most direct and effective technique for assessing the purity and stability of phosphorus ylides.[13][14]

-

Fresh Ylide: A pure sample of a triphenylphosphine-based ylide will show a characteristic signal in the ³¹P NMR spectrum, typically in the range of δ = +15 to +25 ppm.[15][16]

-

Decomposition Product: The primary phosphorus-containing decomposition product, triphenylphosphine oxide (Ph₃P=O), appears as a sharp singlet at a distinct chemical shift, usually around δ = +25 to +35 ppm.[13]

By acquiring a ³¹P NMR spectrum of an aliquot, one can quickly quantify the extent of decomposition. The presence and integration of the Ph₃P=O peak relative to the ylide peak provides a direct measure of reagent degradation.[17]

Chapter 5: Quantitative Stability Data

| Ylide Structure (R₃P=CH-cPr) | Substituent on P (R) | Additional Substituent on Ylidic Carbon | Expected Stability | Rationale |

| Ph₃P=CH-cPr | Phenyl | None | Low | Non-stabilized ylide. Highly sensitive to air and moisture.[6] |

| (Alkyl)₃P=CH-cPr | Alkyl (e.g., n-Bu) | None | Very Low | Alkyl groups are electron-donating, further destabilizing the carbanion compared to phenyl groups.[4] |

| Ph₃P=C(CO₂Et)-cPr | Phenyl | Ester (-CO₂Et) | High | Stabilized ylide. The ester group delocalizes the negative charge, significantly increasing stability.[5][18] |

| Ph₃P=CH-(2-Me-cPr) | Phenyl | Methyl on cyclopropyl | Low | The methyl group has a minor electronic effect; stability is comparable to the unsubstituted parent ylide. |

Note: "Stability" is a relative term. "High" stability implies the compound may be handled briefly in air and stored for extended periods, while "Low" stability mandates the strict use of inert atmosphere techniques at all times.

Conclusion

Cyclopropyl-substituted phosphorus ylides are indispensable reagents in modern organic synthesis and drug discovery. Their successful application hinges on a thorough understanding of their inherent instability and the adoption of rigorous handling and storage protocols. By employing strict inert atmosphere techniques, utilizing appropriate storage vessels and conditions, and periodically verifying reagent purity via ³¹P NMR, researchers can ensure the integrity and reactivity of these valuable compounds, leading to more reliable and reproducible synthetic outcomes.

References

- Fiveable. Cyclopropyl Definition - Organic Chemistry Key Term.

- Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.

- Gessner, V. H. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. PubMed Central.

- Nenashev, A. et al. Mechanism of decomposition of ylide 1 and formation of salt 5.

- Chemistry LibreTexts. 20.5: 20.10 Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction.

- ResearchGate.

- Chemistry Stack Exchange.

- OUCI. Synthesis of Phosphonium Ylides.

- Oriental Journal of Chemistry.

- MIT. Handling air-sensitive reagents AL-134.

- Kulinkovich, O. G. structure and reactivity of the cyclopropane species. John Wiley & Sons, Inc.

- ACS Publications. A New Route to Diastereomerically Pure Cyclopropanes Utilizing Stabilized Phosphorus Ylides and γ-Hydroxy Enones Derived from 1,2-Dioxines: Mechanistic Investigations and Scope of Reaction. The Journal of Organic Chemistry.

- MSU Denver Sites. Ylides!.

- Mayr, H.

- Chemistry Stack Exchange.

- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

- ResearchGate.

- Fiveable. Ylide Stability Definition - Organic Chemistry Key Term.

- Fisher Scientific.

- Kolodiazhnyi, O. I. Phosphorus Ylides.

- Nanalysis Corp. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

- ResearchGate.

- Molbase.

- Chemistry LibreTexts. 17.12: Addition of Phosphorus Ylides: The Wittig Reaction.

- ResearchGate. (PDF) Synthesis and Variable Temperature 1 H and 31 P NMR Study of Phosphorus Ylides derived from reaction of NH-acids, triarylphosphine and acetylenic esters.

- Organic Chemistry Research. Synthesis and characterization of new stabilized phosphorus ylides.

- Researcher.Life. The Chemistry of the Cyclopropyl Group.

- SciSpace.

- Organic Chemistry Research. Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides.

- University of Arizona. 31 Phosphorus NMR.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sites.msudenver.edu [sites.msudenver.edu]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. web.mit.edu [web.mit.edu]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]

- 16. orgchemres.org [orgchemres.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

The Decisive Reactivity of Stabilized Phosphorus Ylides: A Technical Guide for Strategic Organic Synthesis

For researchers, scientists, and professionals in drug development, the precise construction of carbon-carbon double bonds is a foundational element of molecular architecture. Among the arsenal of synthetic methodologies, the Wittig reaction, particularly employing stabilized phosphorus ylides, stands as a cornerstone for its reliability and stereochemical control. This guide provides an in-depth exploration of the core principles governing the reactivity of stabilized phosphorus ylides, offering field-proven insights into their application, the causality behind experimental choices, and a comparative analysis with related olefination strategies.

The Fundamental Dichotomy: Understanding Ylide Stabilization

A phosphorus ylide, or phosphorane, is a neutral molecule with a formal positive charge on the phosphorus atom and a formal negative charge on an adjacent carbon atom.[1] The reactivity and stereochemical outcome of the Wittig reaction are profoundly dictated by the electronic nature of the substituents on this carbanion. This leads to a critical classification:

-

Non-stabilized Ylides: The carbanion is flanked by alkyl or aryl groups, which are electron-donating or neutral. The negative charge is localized, rendering the ylide highly reactive and basic. These ylides typically react rapidly with aldehydes and ketones to produce predominantly (Z)-alkenes.[2]

-

Stabilized Ylides: The carbanion is adjacent to an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile. This allows for delocalization of the negative charge through resonance, significantly increasing the stability of the ylide.[3] Consequently, stabilized ylides are less reactive and less basic than their non-stabilized counterparts. Their hallmark in the Wittig reaction is the high selectivity for the formation of (E)-alkenes.[2][4]

The enhanced stability of these ylides makes them easier to handle; many are commercially available or can be synthesized and stored as crystalline solids.[5]

The Engine of (E)-Selectivity: A Mechanistic Deep Dive

The Wittig reaction proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of an aldehyde or ketone, forming a four-membered ring intermediate known as an oxaphosphetane.[6] This intermediate then collapses to form the alkene and a phosphine oxide, with the formation of the strong phosphorus-oxygen double bond being the thermodynamic driving force of the reaction.[6]

The high (E)-selectivity observed with stabilized ylides is a direct consequence of the reaction mechanism operating under kinetic control.[4] While it was once believed that the formation of the oxaphosphetane was reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane (leading to the (E)-alkene), current evidence suggests that for stabilized ylides, the cycloaddition is irreversible.[7]

The prevailing explanation for the high (E)-selectivity lies in the transition state of the oxaphosphetane formation. For stabilized ylides, the transition state is believed to be more planar and product-like. In this arrangement, steric interactions are minimized in the transition state leading to the trans-oxaphosphetane. Furthermore, recent computational studies have highlighted the significant role of dipole-dipole interactions between the ylide and the carbonyl compound in the transition state.[7] These interactions favor an anti-periplanar alignment of the dipoles, which corresponds to the formation of the trans-oxaphosphetane and, subsequently, the (E)-alkene.

Practical Considerations and Experimental Protocols

The successful application of stabilized ylides in synthesis requires careful consideration of reaction conditions. Due to their reduced reactivity, reactions with stabilized ylides often require heating.[8] The choice of solvent can also be critical, with aprotic solvents like THF, toluene, or dichloromethane being common.

Synthesis of a Stabilized Ylide: (Carbethoxymethylene)triphenylphosphorane

This protocol describes the synthesis of a widely used stabilized ylide.

Step 1: Formation of the Phosphonium Salt

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (1 equivalent) in a suitable solvent such as toluene or benzene.

-

Add ethyl bromoacetate (1 equivalent) dropwise to the stirred solution.

-

Heat the reaction mixture at reflux for several hours to overnight. The phosphonium salt will precipitate as a white solid.

-

Cool the mixture to room temperature and collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent (e.g., toluene or diethyl ether) to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

Step 2: Ylide Formation

-

Suspend the dried phosphonium salt in water.

-

While stirring vigorously, add a weak base, such as aqueous sodium hydroxide or sodium carbonate, dropwise until the solution is slightly alkaline.

-

The stabilized ylide will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting (carbethoxymethylene)triphenylphosphorane is typically a stable, crystalline solid.[9]

Wittig Reaction with a Stabilized Ylide: Synthesis of Ethyl Cinnamate

This protocol provides a general procedure for the reaction of (carbethoxymethylene)triphenylphosphorane with benzaldehyde.

-

To a stirred solution of benzaldehyde (1 equivalent) in an appropriate solvent (e.g., dry THF, dichloromethane, or toluene) in a round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (1-1.2 equivalents).[10]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product will be a mixture of ethyl cinnamate and triphenylphosphine oxide. The triphenylphosphine oxide can often be precipitated by the addition of a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes, and then removed by filtration.[10][11]

-

The filtrate, containing the desired ethyl cinnamate, can be further purified by column chromatography on silica gel.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative

For the synthesis of (E)-α,β-unsaturated esters and ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method over the traditional Wittig reaction.[12] The HWE reaction utilizes a phosphonate carbanion, which is generated by deprotonation of a phosphonate ester.

Key advantages of the HWE reaction include:

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding stabilized phosphorus ylides, often leading to faster reactions and higher yields, especially with sterically hindered ketones.[13]

-

Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by an aqueous workup.[13] This is a significant advantage over the often difficult-to-remove triphenylphosphine oxide from Wittig reactions.

| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium Salt | Phosphonate Ester |

| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Water-soluble phosphate ester (easily removed by extraction)[13] |

| Reactivity | Less reactive than HWE reagents, may struggle with hindered ketones[4] | More nucleophilic and generally more reactive[13] |

| Stereoselectivity | High (E)-selectivity | High (E)-selectivity |

| Substrate Scope | Broad, but can be sluggish with some ketones | Generally broader for ketones due to higher reactivity |

Applications in Drug Development and Natural Product Synthesis

The reliability and stereoselectivity of the Wittig reaction with stabilized ylides have made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and natural products.

A notable example is in the synthesis of Tamoxifen , a selective estrogen receptor modulator used in the treatment of breast cancer. The synthesis of Tamoxifen and its analogs often involves the stereoselective formation of a trisubstituted alkene, a transformation for which Wittig-type reactions are well-suited.

Furthermore, the industrial synthesis of Vitamin A by BASF famously employs a Wittig reaction as a key step to construct the polyene chain. This large-scale application underscores the robustness and utility of this reaction in producing high-value chemical compounds.

The synthesis of numerous other natural products with complex architectures has also relied on the Wittig reaction with stabilized ylides to install crucial (E)-alkene moieties.[14]

Conclusion

Stabilized phosphorus ylides are powerful and reliable reagents for the stereoselective synthesis of (E)-alkenes via the Wittig reaction. Their stability, ease of handling, and predictable reactivity make them invaluable tools for researchers in organic synthesis and drug development. A thorough understanding of the mechanistic underpinnings of their reactivity, particularly the factors governing the high (E)-selectivity, allows for the rational design of synthetic strategies. While the Horner-Wadsworth-Emmons reaction presents a compelling alternative with practical advantages, the Wittig reaction with stabilized ylides remains a vital and frequently employed transformation in the construction of complex molecular targets. The choice between these powerful olefination methods should be made based on a careful consideration of substrate scope, desired reactivity, and practical considerations such as purification.

References

-

Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019, January 10). [Video]. YouTube. [Link]

- Solvent Free Wittig Reactions. (n.d.). Department of Chemistry, University of California, Irvine.

- A Comparative Guide to Alkene Synthesis: Horner-Wadsworth-Emmons Reagents vs. Wittig Reagents. (2025, December). BenchChem.

-

Synthesis of (ethoxycarbonyl methylene) triphenyl phosphorane. (n.d.). PrepChem.com. [Link]

- Ramazani, A., Ghamkhari, A., & Bodaghi, A. (2014). Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofuran derivatives. Journal of Chemical Sciences, 126(4), 1139-1144.

- Lang, R. W., & Hansen, H. J. (1984). 2,3-Pentadienoic acid, ethyl ester. Organic Syntheses, 62, 202.

- Ramazani, A., Kazemizadeh, A. R., Ahmadi, E., Noshiranzadeh, N., & Souldozi, A. (2008). Synthesis and Reactions of Stabilized Phosphorus Ylides. Current Organic Chemistry, 12(1), 59-82.

- Roman, D., & Christmann, M. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(10), 1675-1694.

- Vlăia, L., Cheşcă, A., & Vlăia, V. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1833.

- Johnson, A. W. (1996). Ylides and Imines of Phosphorus. John Wiley & Sons.

- A Solvent Free Wittig Reaction. (n.d.). Department of Chemistry, Hamilton College.

-

Phosphorus ylide: Definition, 6 types, synthesis, useful application. (2022, November 17). Chemistry Notes. [Link]

- Ramazani, A., Kazemizadeh, A. R., Ahmadi, E., Noshiranzadeh, N., & Souldozi, A. (2008). Synthesis and Reactions of Stabilized Phosphorus Ylides. Bentham Science Publishers.

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

- Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. (n.d.). The Royal Society of Chemistry.

- Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). WebAssign.

- The Wittig Reaction: Synthesis of Alkenes. (n.d.). Department of Chemistry, St. Olaf College.

- Ethyl (triphenylphosphanylidene)

-

Myers, A. G. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. [Link]

-

Wittig reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

6: The Wittig Reaction (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]

- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.

- Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409.

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103910759A - Preparation method of (carbethoxyethylidene)triphenylphosphorane - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. prepchem.com [prepchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. thieme-connect.com [thieme-connect.com]

- 13. youtube.com [youtube.com]

- 14. scispace.com [scispace.com]

Unraveling the Electronic Landscape of Acylphosphoranes: A Theoretical Deep Dive for Researchers and Drug Developers

In the intricate world of organophosphorus chemistry, acylphosphoranes hold a position of significant interest, primarily for their pivotal role as intermediates in the renowned Wittig reaction.[1][2] Their unique electronic structure, characterized by a pentavalent phosphorus center, dictates their reactivity and utility in organic synthesis. This technical guide provides an in-depth exploration of the theoretical studies that have illuminated the electronic architecture of these fascinating molecules, offering valuable insights for researchers, scientists, and professionals in drug development who leverage computational chemistry to predict and understand molecular behavior.

The Acylphosphorane Conundrum: Beyond Simple Bonding Models

Acylphosphoranes, also known as acyl-stabilized phosphorus ylides, are neutral, dipolar molecules.[3] Their structure is often represented by two main resonance forms: the ylide form, with a formal negative charge on the carbon and a positive charge on the phosphorus, and the ylene form, featuring a phosphorus-carbon double bond.[4] This duality immediately signals a complex electronic arrangement that cannot be adequately described by simple Lewis structures.

The central phosphorus atom in acylphosphoranes is hypervalent, meaning it is surrounded by more than the traditional octet of electrons.[5] Historically, the concept of d-orbital participation was invoked to explain this "expanded octet." However, modern quantum chemical calculations have largely revised this view, suggesting that the contribution of d-orbitals to bonding in main group hypervalent molecules is less significant than previously thought.[6] Instead, a more accurate description involves a combination of polar covalent bonds and, in some models, three-center four-electron (3c-4e) bonds.[6]

The presence of an acyl group (a carbonyl group attached to the ylidic carbon) further complicates the electronic picture. This electron-withdrawing group plays a crucial role in stabilizing the carbanion of the ylide form through resonance, which in turn influences the geometry and reactivity of the molecule.[1] Understanding this stabilization is key to predicting the stereochemical outcome of reactions involving these species.

Computational Chemistry: The Lens into Acylphosphorane Electronics

To navigate the complexities of acylphosphorane electronic structure, theoretical chemistry provides an indispensable toolkit. Density Functional Theory (DFT) has emerged as a particularly powerful and widely used method for studying these systems, offering a good balance between computational cost and accuracy.[6][7] Coupled with Natural Bond Orbital (NBO) analysis, DFT calculations provide a detailed picture of charge distribution, orbital interactions, and the nature of the chemical bonds.[8]

Key Computational Approaches

A typical theoretical investigation of an acylphosphorane's electronic structure involves a multi-step computational workflow.

Figure 2: A simplified representation of the HOMO and LUMO in an acylphosphorane, highlighting their roles as donor and acceptor orbitals.

The Power of NBO Analysis: A Deeper Look at Bonding